3-Amino-3-(3-methylfuran-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(3-methylfuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H11NO3 It is a derivative of propanoic acid, featuring an amino group and a methylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methylfuran-2-yl)propanoic acid typically involves the reaction of 3-methylfuran with a suitable amino acid precursor under controlled conditions. One common method involves the use of 3-methylfuran-2-carboxylic acid, which is then subjected to amination reactions to introduce the amino group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-3-(3-methylfuran-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the furan ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(5-methylfuran-2-yl)propanoic acid
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 3-Amino-3-(2-methylfuran-2-yl)propanoic acid
Uniqueness
3-Amino-3-(3-methylfuran-2-yl)propanoic acid is unique due to the specific positioning of the methyl group on the furan ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-amino-3-(3-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) |
InChI Key |
QGGIMUUQUCLJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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